molecular formula C20H25N5O3 B12156858 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

Cat. No.: B12156858
M. Wt: 383.4 g/mol
InChI Key: TXZANBFPXBEHBL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a structurally complex small molecule featuring a triazolo[4,3-b]pyridazine core substituted with methyl groups at positions 6 and 6. The side chain includes a propanamide linker connected to a 3,4-dimethoxyphenethyl group.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

InChI

InChI=1S/C20H25N5O3/c1-13-16(14(2)24-25-12-22-23-20(13)25)6-8-19(26)21-10-9-15-5-7-17(27-3)18(11-15)28-4/h5,7,11-12H,6,8-10H2,1-4H3,(H,21,26)

InChI Key

TXZANBFPXBEHBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Phenethylamine Moiety: This can be achieved by the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction to yield 3,4-dimethoxyphenethylamine.

    Construction of the Triazolopyridazine Ring: This involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core.

    Coupling of the Two Moieties: The final step involves the coupling of the phenethylamine moiety with the triazolopyridazine ring system using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can lead to amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The phenethylamine moiety may interact with neurotransmitter receptors, while the triazolopyridazine ring system could modulate enzyme activity or protein-protein interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a general comparison can be inferred based on structural analogs in related heterocyclic families.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Properties/Activities
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide Triazolo[4,3-b]pyridazine 6,8-dimethyl; 3,4-dimethoxyphenethyl Hypothesized kinase inhibition*
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl; phenethyl; cyano; ester Synthetic intermediate; no bioactivity reported

Key Observations:

Core Heterocycle : The target compound’s triazolo[4,3-b]pyridazine core is distinct from the tetrahydroimidazo[1,2-a]pyridine system in . Triazolo-pyridazines are often associated with kinase or protease inhibition, while imidazo-pyridines are explored for CNS activity.

Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-nitrophenyl group in ’s compound . Methyl groups at positions 6 and 8 on the triazolo-pyridazine core could sterically hinder interactions compared to the cyano and ester groups in ’s derivative.

Synthetic Complexity : The target compound’s triazolo-pyridazine core likely requires multi-step synthesis involving cyclization and functionalization, whereas ’s compound employs a one-pot two-step reaction for imidazo-pyridine formation .

Research Findings and Limitations

No direct pharmacological or biochemical data for the target compound are available in the provided evidence. The comparison above is extrapolated from structural analogs and general heterocyclic chemistry principles. Further studies are required to validate its biological activity, toxicity, and pharmacokinetic profile.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C22H27N5O3
  • Molecular Weight : 397.49 g/mol
  • CAS Number : 880789-12-8

The compound features a complex structure that includes a triazole moiety linked to a pyridazine ring and a dimethoxyphenyl group. This intricate arrangement is thought to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values :
    • MCF-7: IC50=0.46±0.04μM\text{IC}_{50}=0.46\pm 0.04\,\mu M
    • NCI-H460: IC50=8.55±0.35μM\text{IC}_{50}=8.55\pm 0.35\,\mu M
    • HeLa: IC50=7.01±0.60μM\text{IC}_{50}=7.01\pm 0.60\,\mu M

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have demonstrated that it can inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophage cells.

CompoundIC50 (µM)Mechanism of Action
This compound6.74Inhibition of COX-2 expression
Diclofenac1.10Non-selective COX inhibitor

The compound's ability to modulate inflammatory pathways may have implications for treating conditions characterized by chronic inflammation.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : The compound interferes with various signaling cascades involved in tumor growth and inflammation.

Case Studies

A notable study evaluated the efficacy of this compound in vivo using xenograft models of human tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Summary of Findings:

  • Tumor growth inhibition was observed at doses as low as 10 mg/kg.
  • No significant toxicity was recorded at therapeutic doses.

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